

Isodrin vs. Endrin: A Comparative Guide to Environmental Fate and Transport

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Isodrin**

Cat. No.: **B128732**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the environmental fate and transport of two stereoisomeric organochlorine pesticides: **isodrin** and endrin. Both compounds, now banned in many countries due to their persistence and toxicity, continue to be of interest to environmental scientists and researchers studying legacy contaminants. This document summarizes key physicochemical properties, degradation pathways, and mobility in the environment, supported by experimental data and methodologies.

At a Glance: Key Differences

Feature	Isodrin	Endrin
Persistence in Soil	Shorter half-life (0.5 to 6 years)	Longer half-life (up to 14 years or more)[1]
Primary Degradation	Readily converts to its stereoisomer, endrin.[2]	Degrades to endrin aldehyde and endrin ketone.[3][4]
Mobility in Soil	Generally considered immobile.	Strongly adsorbs to soil, low mobility.[1]
Bioaccumulation	High potential for bioaccumulation and biomagnification.[5][6]	High bioconcentration factor in fish (1,335–10,000).[7]

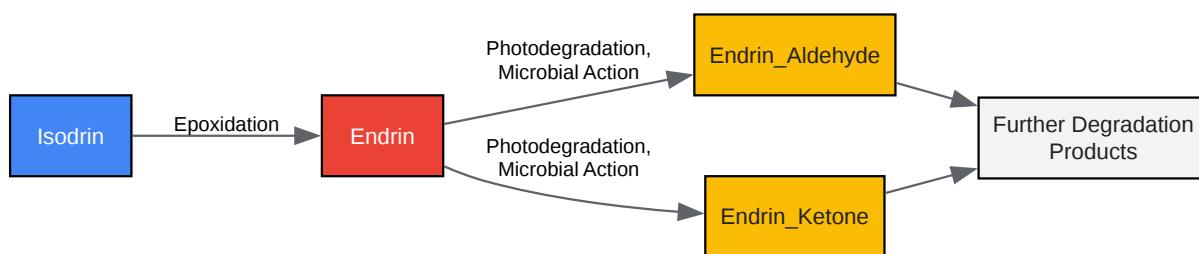
Physicochemical Properties

The environmental behavior of a pesticide is largely governed by its physical and chemical properties. The following table summarizes key parameters for **isodrin** and endrin.

Property	Isodrin	Endrin
Chemical Formula	<chem>C12H8Cl6</chem>	<chem>C12H8Cl6O</chem>
Molar Mass	364.91 g/mol [8] [9]	380.9 g/mol [10]
Melting Point	239-241 °C [8] [9]	226-230 °C (decomposes) [3] [10]
Water Solubility	Insoluble	0.23 mg/L at 25 °C [3]
Vapor Pressure	5.866 mPa at 20 °C	2.7×10^{-7} mmHg at 25 °C [3] [10]
Log P (Octanol-Water Partition Coefficient)	6.75	5.34 [3] [10]
Henry's Law Constant	-	4.0×10^{-7} atm-m ³ /mol (calculated) [11]
Soil Sorption Coefficient (Koc)	-	34,000 (estimated)

Environmental Fate and Transport

Persistence in Soil


Both **isodrin** and endrin are persistent in the soil environment. However, studies have shown that endrin has a significantly longer half-life, with estimates of up to 14 years or more under certain conditions.[\[1\]](#) **Isodrin**, while also persistent, has a reported half-life ranging from 0.5 to 6 years.[\[6\]](#) The persistence of these compounds is influenced by soil type, organic matter content, temperature, and microbial activity.

Degradation Pathways

Isodrin: The primary transformation of **isodrin** in the environment is its epoxidation to form endrin.[\[2\]](#) This conversion can be mediated by both biotic and abiotic processes. Further

degradation of **isodrin** proceeds through the degradation pathway of endrin.

Endrin: Endrin undergoes degradation in the environment to form two primary metabolites: endrin aldehyde and endrin ketone (also referred to as delta-ketoendrin).[3][4] This transformation can be initiated by exposure to heat and sunlight (photodecomposition).[7] Microbial degradation, particularly under anaerobic conditions, also plays a role in the breakdown of endrin, with delta-ketoendrin being a major product.[7]

[Click to download full resolution via product page](#)

Simplified degradation pathway of **Isodrin** and Endrin.

Transport and Mobility

In Soil: Both **isodrin** and endrin exhibit low mobility in soil. Endrin, in particular, binds strongly to soil organic matter, which limits its potential to leach into groundwater.[1] While endrin has been detected in some groundwater samples, this is not a primary transport pathway. **Isodrin** is also considered to be immobile in the ground.[5]

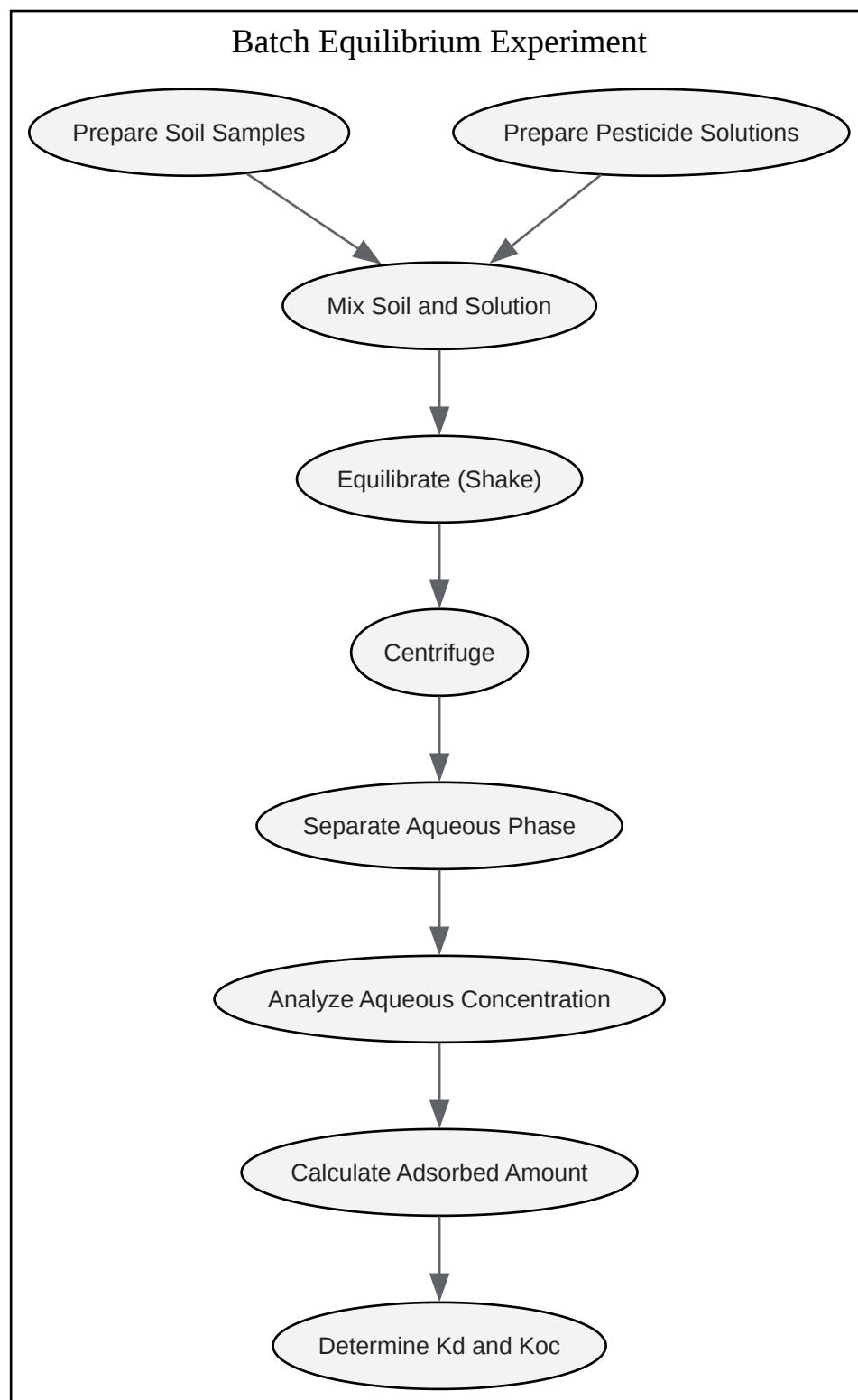
In Water: Due to their low water solubility, **isodrin** and endrin are primarily found adsorbed to suspended particles and sediments in aquatic environments.[5][6] Volatilization from water surfaces is not a significant fate process for endrin.

In Air: Both compounds can be subject to atmospheric transport. **Isodrin**, in particular, is not easily degraded in the atmosphere and can be transported over long distances bound to airborne particles.[5][6]

Bioaccumulation and Biomagnification

As with many organochlorine pesticides, both **isodrin** and endrin have a high potential for bioaccumulation and biomagnification. Their lipophilic nature (high Log P values) allows them to accumulate in the fatty tissues of organisms. Endrin has a high bioconcentration factor in fish, ranging from 1,335 to 10,000.^[7] **Isodrin** is also known to bioaccumulate in aquatic organisms and can be biomagnified through the food chain.^{[5][6]}

Experimental Protocols


The data presented in this guide are derived from studies employing standardized environmental fate testing methodologies. Key experimental protocols are outlined below.

Soil Sorption/Desorption (Batch Equilibrium Method)

The determination of a pesticide's soil sorption coefficient (Koc) is crucial for predicting its mobility. The batch equilibrium method, as described in OECD Guideline 106, is a commonly used protocol.^{[12][13][14][15]}

Methodology:

- Soil Selection: A range of characterized soils with varying organic carbon content, pH, and texture are used.
- Test Solution Preparation: A solution of the test substance (**isodrin** or endrin) in a calcium chloride solution is prepared at various concentrations.
- Equilibration: A known mass of soil is mixed with a known volume of the test solution and agitated for a predetermined equilibration period.
- Separation: The soil and aqueous phases are separated by centrifugation.
- Analysis: The concentration of the pesticide in the aqueous phase is determined using an appropriate analytical method, such as gas chromatography. The amount adsorbed to the soil is calculated by the difference between the initial and final aqueous concentrations.
- Data Analysis: The data are used to calculate the soil-water distribution coefficient (Kd), which is then normalized to the organic carbon content of the soil to obtain the Koc value.

[Click to download full resolution via product page](#)

Workflow for the Batch Equilibrium Method (OECD 106).

Analysis of Environmental Samples (Gas Chromatography)

The quantification of **isodrin** and endrin in environmental matrices such as soil, water, and biota is typically performed using gas chromatography with an electron capture detector (GC-ECD), as outlined in U.S. EPA Method 8081.[\[16\]](#)[\[17\]](#)[\[18\]](#)

Methodology:

- Extraction: The pesticide is extracted from the sample matrix using an appropriate solvent system (e.g., hexane/acetone).
- Cleanup: The extract is cleaned to remove interfering co-extracted compounds using techniques like solid-phase extraction (SPE) with adsorbents such as Florisil or silica gel.[\[18\]](#)[\[19\]](#)
- Instrumentation: A gas chromatograph equipped with a capillary column and an electron capture detector is used for analysis. The ECD is highly sensitive to halogenated compounds like **isodrin** and endrin.[\[16\]](#)[\[17\]](#)
- Separation and Detection: The extracted sample is injected into the GC, where the compounds are separated based on their boiling points and interaction with the column's stationary phase. The ECD detects the compounds as they elute from the column.
- Quantification: The concentration of the pesticide is determined by comparing the peak area in the sample chromatogram to a calibration curve generated from standards of known concentrations. Dual-column confirmation is often used to ensure accurate identification.

Conclusion

Isodrin and endrin, while stereoisomers, exhibit notable differences in their environmental fate and transport. Endrin is significantly more persistent in soil than **isodrin**. The primary transformation of **isodrin** is its conversion to endrin, while endrin itself degrades into other metabolites. Both compounds have low mobility in soil and a high potential for bioaccumulation. Understanding these differences is critical for assessing the long-term environmental risks associated with these legacy pesticides. The experimental protocols outlined provide a

framework for the continued study and monitoring of these and other persistent organic pollutants.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. Isodrin | C12H8Cl6 | CID 12310946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Endrin (EHC 130, 1992) [inchem.org]
- 4. benchchem.com [benchchem.com]
- 5. Isodrin [utslappisiffror.naturvardsverket.se]
- 6. Isodrin - Coastal Wiki [coastalwiki.org]
- 7. cdn.who.int [cdn.who.int]
- 8. chembk.com [chembk.com]
- 9. ISODRIN | 465-73-6 [chemicalbook.com]
- 10. Endrin (HSG 60, 1991) [inchem.org]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. york.ac.uk [york.ac.uk]
- 13. oecd.org [oecd.org]
- 14. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]
- 15. APPENDIX C: MEASUREMENT OF SORPTION (Kd) - ECETOC [ecetoc.org]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. theanalyticalscientist.com [theanalyticalscientist.com]
- 18. scienceasia.org [scienceasia.org]
- 19. nemi.gov [nemi.gov]

- To cite this document: BenchChem. [Isodrin vs. Endrin: A Comparative Guide to Environmental Fate and Transport]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b128732#isodrin-vs-endrin-environmental-fate-and-transport>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com